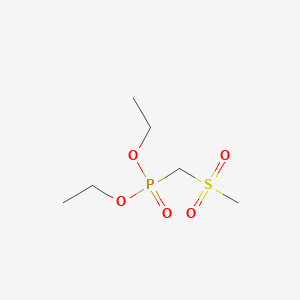![molecular formula C12H12N2O5S B2361258 Dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate CAS No. 514219-45-5](/img/structure/B2361258.png)
Dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyanoacetyl group attached to an amino group, which is further connected to a thiophene ring substituted with methyl and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: In industrial settings, the production of cyanoacetamides, including this compound, often involves solvent-free reactions. For example, the fusion of aromatic amines with an excess amount of ethyl cyanoacetate at 150°C can produce cyanoacetanilide derivatives . This method is advantageous due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including condensation, substitution, and cyclization reactions. The active hydrogen on the C-2 position of the cyanoacetamide moiety allows it to participate in these reactions.
Common Reagents and Conditions: Common reagents used in the reactions of cyanoacetamides include carbon disulfide, potassium hydroxide, and methyl iodide. For instance, the reaction of p-chlorocyanoacetanilide with carbon disulfide in DMF and potassium hydroxide, followed by the addition of methyl iodide, can yield ketene dithioacetals .
Major Products: The major products formed from the reactions of this compound include various heterocyclic compounds. For example, the reaction with formamide can produce 4-amino-2-(methylsulfanyl)-5-oxo-N-phenyl-5H-pyrrole-3-carboxamide .
Scientific Research Applications
Dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology and medicine, derivatives of cyanoacetamides have shown diverse biological activities, making them potential candidates for the development of new chemotherapeutic agents . Additionally, the compound is used in the study of proteomics and other biochemical research .
Mechanism of Action
The mechanism of action of Dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate involves its interaction with molecular targets and pathways in biological systems. The cyanoacetyl group can participate in nucleophilic addition reactions, leading to the formation of various biologically active compounds. The specific molecular targets and pathways involved depend on the particular biological activity being studied .
Comparison with Similar Compounds
Dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate can be compared with other cyanoacetamide derivatives, such as 1-cyanoacetyl-3,5-dimethylpyrazole. While both compounds share the cyanoacetyl functional group, their unique structural features, such as the thiophene ring in this compound, contribute to their distinct chemical reactivity and biological activities . Other similar compounds include cyanoacetanilides and cyanoacetylurea, which are also used in the synthesis of heterocyclic compounds and have diverse applications in chemistry and medicine .
Properties
IUPAC Name |
dimethyl 5-[(2-cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S/c1-6-8(11(16)18-2)10(14-7(15)4-5-13)20-9(6)12(17)19-3/h4H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXXBHAUOPJKCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CC#N)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-(4-Hydroxy-5,8-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2361182.png)
![8-(3-Chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2361188.png)
![2-[1-(3-chlorophenyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B2361189.png)


![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroacetamide](/img/structure/B2361194.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenylacetamide](/img/structure/B2361197.png)

